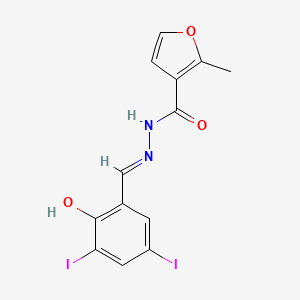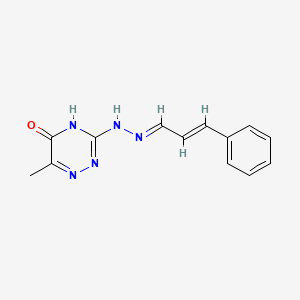
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-methyl-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-methyl-3-furohydrazide, also known as DIBHF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DIBHF is a derivative of furohydrazide, which is a class of organic compounds that have been studied for their biological activities. In
Wissenschaftliche Forschungsanwendungen
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-methyl-3-furohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In material science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-methyl-3-furohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell signaling pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Biochemical and physiological effects:
This compound has been shown to affect various biochemical and physiological processes in cells and organisms. For example, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to modulate the expression of certain genes and proteins that are involved in cell cycle regulation and apoptosis. In addition, this compound has been shown to affect the activity of certain enzymes such as tyrosinase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2-hydroxy-3,5-diiodobenzylidene)-2-methyl-3-furohydrazide in lab experiments is its high potency and selectivity towards certain targets. This allows researchers to study the effects of this compound on specific biochemical and physiological processes with minimal interference from other factors. However, one limitation of using this compound is its potential toxicity and side effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-(2-hydroxy-3,5-diiodobenzylidene)-2-methyl-3-furohydrazide. One direction is to study its potential applications in drug discovery and development, particularly in the field of cancer therapy. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, researchers could investigate the use of this compound as a fluorescent probe for imaging and sensing applications. Finally, further studies are needed to evaluate the safety and toxicity of this compound in vivo and to optimize its synthesis method for large-scale production.
Synthesemethoden
The synthesis of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-methyl-3-furohydrazide involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with 2-methyl-3-furohydrazide in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol, and the product is obtained by recrystallization from a suitable solvent. The purity and yield of this compound can be improved by optimizing the reaction conditions.
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10I2N2O3/c1-7-10(2-3-20-7)13(19)17-16-6-8-4-9(14)5-11(15)12(8)18/h2-6,18H,1H3,(H,17,19)/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFERVRBXCQUFGJ-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10I2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6025989.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide](/img/structure/B6026005.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6026022.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6026032.png)
![2-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6026039.png)
![N-cyclopentyl-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6026042.png)
![N-(3-pyridinylmethyl)-3-{1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinyl}propanamide](/img/structure/B6026050.png)

![3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B6026061.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026078.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol](/img/structure/B6026092.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B6026100.png)
![2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6026101.png)